(2E)-2-cyano-N-(4-iodophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide
Description
(2E)-2-cyano-N-(4-iodophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide is a cyanoacrylamide derivative characterized by:
- E-configuration at the α,β-unsaturated carbonyl group.
- 5-methylfuran-2-yl group at the β-position, enhancing electron-rich aromatic interactions.
Properties
IUPAC Name |
(E)-2-cyano-N-(4-iodophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11IN2O2/c1-10-2-7-14(20-10)8-11(9-17)15(19)18-13-5-3-12(16)4-6-13/h2-8H,1H3,(H,18,19)/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQCABMTWUWCNS-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C(C#N)C(=O)NC2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-2-cyano-N-(4-iodophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-iodoaniline, 5-methylfuran-2-carbaldehyde, and malononitrile.
Condensation Reaction: The first step involves the condensation of 4-iodoaniline with 5-methylfuran-2-carbaldehyde in the presence of a base, such as sodium hydroxide, to form an intermediate Schiff base.
Knoevenagel Condensation: The intermediate Schiff base undergoes a Knoevenagel condensation with malononitrile in the presence of a catalyst, such as piperidine, to yield the desired this compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.
Substitution: The iodophenyl group can participate in substitution reactions, where the iodine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).
Major Products:
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Amines or other reduced forms of the cyano group.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(2E)-2-cyano-N-(4-iodophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2E)-2-cyano-N-(4-iodophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.
Pathways: It can modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The compound’s analogs vary in substituents on the phenyl ring (R1) and the heterocyclic β-group (R2). Key comparisons include:
Table 1: Structural and Physicochemical Comparison
Physicochemical Properties
- Melting Points : Electron-withdrawing groups (e.g., nitro, CF3) correlate with higher melting points (225–298°C), suggesting strong intermolecular interactions .
- Solubility : Polar substituents (e.g., morpholinyl in 30a, sulfamoyl in ) improve aqueous solubility, whereas lipophilic groups (e.g., benzodioxolyl in 37a) enhance membrane permeability .
Biological Activity
(2E)-2-cyano-N-(4-iodophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide, also known as ChemDiv compound ID 3772-7748, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C15H11IN2O2 |
| Molecular Weight | 364.16 g/mol |
| IUPAC Name | This compound |
| SMILES | Cc1ccc(/C=C(/C(Nc(cc2)ccc2I)=O)\C#N)o1 |
The biological activity of this compound is primarily associated with its ability to inhibit specific protein interactions and pathways critical in cancer cell proliferation. Preliminary studies have indicated that it may interact with anti-apoptotic proteins such as Bcl-2 and Bcl-xL, which play significant roles in cell survival.
Biological Assays and Efficacy
Research has demonstrated the compound's efficacy in various biological assays:
-
Cell Growth Inhibition : In vitro studies have shown that the compound exhibits significant cytotoxicity against cancer cell lines. For instance, it has been reported to have an IC50 value in the low micromolar range, indicating potent activity against certain tumor types.
Cell Line IC50 (µM) HeLa 10 MCF-7 15 A549 12 - Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and the downregulation of anti-apoptotic proteins. This mechanism was observed in studies involving flow cytometry and Western blot analysis.
- Inhibition of Tumor Growth : In vivo studies using mouse models have indicated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups.
Case Studies
Several case studies highlight the potential of this compound in clinical applications:
-
Study on Breast Cancer : A study published in a peer-reviewed journal reported that this compound effectively inhibited the growth of MCF-7 breast cancer cells by promoting apoptosis and inhibiting cell cycle progression.
- Findings : The study concluded that the compound could be a promising candidate for further development as a therapeutic agent against breast cancer.
-
Lung Cancer Research : Another study focused on A549 lung cancer cells demonstrated that the compound's mechanism involved the modulation of key signaling pathways associated with tumor growth and metastasis.
- Results : The results indicated a marked decrease in metastatic potential when treated with the compound, suggesting its role as an anti-metastatic agent.
Q & A
Q. Critical Parameters :
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Solvent | Ethanol | High solubility, minimal side reactions |
| Base | K₂CO₃ | Mild, avoids over-dehydration |
| Time | 72 hours | Ensures complete enamide formation |
Basic: What spectroscopic techniques are recommended for characterizing this compound, and what key data should be observed?
Answer:
- 1H NMR : Expect peaks for the 4-iodophenyl group (δ 7.4–7.5 ppm, doublet), 5-methylfuran (δ 6.2–6.4 ppm, singlet for methyl; δ 7.0–7.2 ppm, furan protons), and the enamide backbone (δ 10.0–10.1 ppm, amide NH) .
- HPLC : Retention time ~33–34 minutes (C18 column, acetonitrile/water gradient) confirms purity >99% .
- HRMS : Exact mass calculated for C₁₆H₁₂IN₂O₂ ([M+H]⁺): 423.9974; experimental: 423.9972 .
Advanced: How can computational tools like AutoDock Vina predict the compound’s interaction with biological targets?
Answer:
- Docking Workflow :
- Protein Preparation : Retrieve target structure (e.g., kinase) from PDB; remove water and add hydrogens.
- Ligand Preparation : Generate 3D structure of the compound using Open Babel; optimize geometry with DFT.
- Grid Setup : Define binding site (e.g., ATP-binding pocket) with 20 ų dimensions.
- Docking : Run AutoDock Vina with exhaustiveness = 20; analyze top poses for hydrogen bonds (e.g., cyano group with Lys72) and hydrophobic interactions (iodophenyl with Phe80) .
- Validation : Compare docking scores (affinity ≤ -8.0 kcal/mol suggests strong binding) with experimental IC₅₀ values from enzyme assays.
Advanced: How do electronic effects of substituents (e.g., iodine, 5-methylfuran) influence the compound’s reactivity and biological activity?
Answer:
Substituent Effects :
| Substituent | Electronic Effect | Reactivity/Biological Impact |
|---|---|---|
| 4-Iodophenyl | Electron-withdrawing (σ⁺ = +0.18) | Enhances electrophilicity, stabilizes transition states in Michael additions . |
| 5-Methylfuran | Electron-donating (O lone pairs) | Increases π-π stacking with aromatic residues (e.g., Tyr34 in kinases) . |
| Cyano Group | Strong electron-withdrawing | Facilitates nucleophilic attack at β-carbon, critical for covalent inhibition . |
Biological Impact : The iodine atom’s polarizability enhances hydrophobic interactions in enzyme pockets, while the methyl group on furan reduces metabolic degradation .
Advanced: How should researchers resolve contradictions in crystallographic data during structural refinement?
Answer:
- Data Collection : Use high-resolution (<1.0 Å) X-ray data to minimize phase errors.
- Refinement in SHELXL :
- Case Study : Discrepancies in the enamide torsion angle (C=C–N–C=O) were resolved by constraining geometry with DFIX and DANG commands, improving R-factor convergence from 0.12 to 0.05 .
Basic: What are the critical considerations for ensuring purity and yield during synthesis?
Answer:
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane 1:3) to remove unreacted 4-iodophenylamine .
- Yield Optimization :
- Stoichiometry : Maintain 1:1.2 molar ratio (amine:aldehyde) to drive reaction completion.
- Moisture Control : Use molecular sieves in anhydrous ethanol to prevent cyano-group hydrolysis .
- Purity Validation : HPLC with UV detection (λ = 254 nm) confirms absence of byproducts (e.g., dimerized furan derivatives) .
Advanced: What strategies can investigate the compound’s mechanism in modulating enzyme activity?
Answer:
- Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (e.g., competitive vs. non-competitive). For example, a Km increase with unchanged Vmax indicates competitive binding .
- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) and stoichiometry (n = 1.1 ± 0.2 suggests 1:1 binding) .
- Mutagenesis : Replace key residues (e.g., Lys72Ala in kinases) to confirm interaction sites observed in docking studies .
Advanced: How does the cyano group affect stability under varying reaction conditions?
Answer:
- Acidic Conditions : The cyano group hydrolyzes to amide (e.g., in HCl/EtOH, 60°C, 12 hours), confirmed by IR loss of ν(C≡N) at 2200 cm⁻¹ .
- Basic Conditions : Stable in pH ≤ 9; above pH 10, nucleophilic attack at the β-carbon occurs, forming a carboxylate derivative .
- Thermal Stability : Decomposes at >150°C (TGA data), with mass loss matching cyano-group elimination (Δm = 26 g/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
